5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride
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Overview
Description
5-(1,4-Diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride is a chemical compound with the molecular formula C14H18ClN3O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diazepane ring and an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride typically involves multiple steps. . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(1,4-Diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazepane ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol. Reaction conditions often involve specific temperatures, pressures, and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-(1,4-Diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites and modulate the activity of target proteins, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Fasudil: A similar compound with a diazepane ring and isoquinoline moiety, known for its use as a Rho kinase inhibitor.
Ripasudil: Another related compound used in the treatment of glaucoma and ocular hypertension.
Uniqueness
5-(1,4-Diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride is unique due to its specific structural features and the presence of the sulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H18ClN3O3S |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)-8aH-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C14H17N3O3S.ClH/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17;/h1,3-5,7,12,15H,2,6,8-10H2;1H |
InChI Key |
ZPOZXFFSIZJZGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3C2=CC=NC3=O.Cl |
Origin of Product |
United States |
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